molecular formula C10H21NO3 B13551553 (S)-Tert-butyl 3-hydroxy-3-methylbutan-2-ylcarbamate

(S)-Tert-butyl 3-hydroxy-3-methylbutan-2-ylcarbamate

Cat. No.: B13551553
M. Wt: 203.28 g/mol
InChI Key: ZBSFLGNSQZRBCS-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-hydroxy-3-methylbutan-2-yl)carbamate: is an organic compound with the molecular formula C10H21NO3. It is a carbamate derivative, often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-3-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-3-methylbutan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is often tetrahydrofuran (THF) or dichloromethane (DCM). The reaction proceeds via nucleophilic addition of the carbamate to the ketone, followed by dehydration to form the desired product .

Industrial Production Methods: On an industrial scale, the production of tert-butyl N-(3-hydroxy-3-methylbutan-2-yl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(3-hydroxy-3-methylbutan-2-yl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, halides

Major Products Formed:

    Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)

    Reduction: Alcohols, amines

    Substitution: Various substituted carbamates

Scientific Research Applications

Chemistry: tert-Butyl N-(3-hydroxy-3-methylbutan-2-yl)carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the production of drugs that target specific enzymes or receptors .

Medicine: tert-Butyl N-(3-hydroxy-3-methylbutan-2-yl)carbamate is involved in the development of new therapeutic agents. Its stability and reactivity make it a valuable building block in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility allows for its incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making it useful in drug design and development .

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-hydroxypropyl)carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate

Comparison: tert-Butyl N-(3-hydroxy-3-methylbutan-2-yl)carbamate is unique due to the presence of a tertiary butyl group and a hydroxyl group on the same carbon atom. This structural feature imparts greater stability and reactivity compared to similar compounds. The presence of the tertiary butyl group also enhances its lipophilicity, making it more suitable for applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-3-methylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-7(10(5,6)13)11-8(12)14-9(2,3)4/h7,13H,1-6H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSFLGNSQZRBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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